molecular formula C5H3BrN2 B1511171 5-Bromo-1H-pyrrole-2-carbonitrile CAS No. 36953-44-3

5-Bromo-1H-pyrrole-2-carbonitrile

Cat. No.: B1511171
CAS No.: 36953-44-3
M. Wt: 170.99 g/mol
InChI Key: ICKKJIMPEICFGO-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrole-2-carbonitrile is a brominated heterocyclic aromatic organic compound. It is a derivative of pyrrole, a five-membered ring containing nitrogen, and is characterized by the presence of a bromine atom and a cyano group on the pyrrole ring. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyrrole Derivatives: One common method involves the halogenation of pyrrole or its derivatives using bromine in the presence of a suitable catalyst.

  • Nucleophilic Substitution Reactions: Another approach is through nucleophilic substitution reactions where a suitable leaving group is replaced by a bromine atom.

  • Sandmeyer Reaction: This involves the conversion of an amine to a diazonium salt followed by substitution with bromine.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to various oxidized products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Bromine (Br2) and various nucleophiles are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various substituted pyrroles and other heterocyclic compounds.

Scientific Research Applications

Chemistry: 5-Bromo-1H-pyrrole-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.

Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of infections and cancer.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals due to its ability to undergo various chemical transformations.

Comparison with Similar Compounds

  • 4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile: Similar structure but with an ethyl group instead of a hydrogen atom.

  • 3-Bromo-1H-pyrrole-2-carbonitrile: Similar but with the bromine atom at a different position on the ring.

Uniqueness: 5-Bromo-1H-pyrrole-2-carbonitrile is unique due to its specific placement of the bromine and cyano groups, which influences its reactivity and biological activity

Properties

IUPAC Name

5-bromo-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2/c6-5-2-1-4(3-7)8-5/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKKJIMPEICFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742422
Record name 5-Bromo-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36953-44-3
Record name 5-Bromo-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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